molecular formula C10H10BrN3O4 B1441215 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide CAS No. 1211474-46-2

2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide

Cat. No. B1441215
CAS RN: 1211474-46-2
M. Wt: 316.11 g/mol
InChI Key: FBADFWNUBBHUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide” has a CAS Number of 1211474-46-2 and a molecular weight of 316.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrN3O4/c11-5-1-8-6 (13-9 (15)3-18-8)2-7 (5)17-4-10 (16)14-12/h1-2H,3-4,12H2, (H,13,15) (H,14,16) and the InChI key is FBADFWNUBBHUNF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide” has a molecular weight of 316.11 . It is stored at a temperature of 28 C .

Scientific Research Applications

Anticancer Activity

The benzoxazinone moiety, present in this compound, has been linked to potential anticancer properties. Research indicates that derivatives of this compound have been tested against various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate) cells . The studies suggest that these compounds may exhibit significant anticancer activity, which could be further explored for therapeutic applications.

BET Inhibitors for Therapeutic Use

Benzoxazinone derivatives have been evaluated for their potential as BET (bromodomain and extra-terminal) inhibitors . BET proteins, particularly BRD4, are implicated in several diseases, including cancer, inflammation, and cardiovascular disorders. The inhibition of these proteins by compounds like 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide could lead to new therapeutic strategies.

KATP Channel Openers

Compounds with the benzoxazinone structure have been studied for their activity as KATP channel openers, which have applications as antihypertensive agents . This suggests a potential use for this compound in the development of new blood pressure-lowering medications.

COX Inhibitors

The compound has been analyzed for its COX-1 and COX-2 inhibitory activity, which is important in the treatment of pain and inflammation . This could position the compound as a starting point for the development of new anti-inflammatory drugs.

Antimicrobial Properties

While not directly linked to the compound , benzoxazinone derivatives have shown antimicrobial properties, suggesting that further research could uncover similar applications for this specific compound .

Herbicide Development

Related compounds have been used in the development of herbicides, indicating that 2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide may have potential applications in agriculture as a weed control agent .

Molecular Docking Studies

Molecular docking studies have been conducted with similar compounds, which can provide insights into the interaction between the compound and target proteins. This can be crucial for drug design and development processes .

Synthetic Chemistry

The compound serves as an important synthon in synthetic chemistry, enabling the creation of various pharmacologically active derivatives. Its role in the synthesis of new molecules with potential biological activities is a key application in research .

properties

IUPAC Name

2-[(7-bromo-3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O4/c11-5-1-8-6(13-9(15)3-18-8)2-7(5)17-4-10(16)14-12/h1-2H,3-4,12H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBADFWNUBBHUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)Br)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 2
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 4
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide
Reactant of Route 6
2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.